Neutrophil Elastase Inhibitor

描述

Significance of Neutrophil Elastase in Biological Systems

Neutrophil elastase (NE), a serine protease found in the primary granules of neutrophils, is a critical component of the innate immune system. nih.govontosight.ai Its primary physiological role is in host defense, where it contributes to the killing of invading pathogens, such as bacteria and fungi, through the degradation of their virulence factors. mdpi.com NE is involved in the breakdown of foreign materials and microorganisms that the body encounters. ontosight.ai For instance, it can degrade the outer membrane proteins of Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Beyond its direct antimicrobial functions, NE participates in tissue remodeling and the regulation of inflammatory responses. researchgate.netsinobiological.com It can degrade various components of the extracellular matrix (ECM), including elastin (B1584352), collagen, and fibronectin. nih.govnih.gov This activity is crucial for facilitating neutrophil migration to sites of infection and for tissue repair processes. nih.gov Additionally, NE can modulate the activity of various cytokines and chemokines, thereby influencing the intensity and duration of the inflammatory response. nih.gov

Rationale for Targeting Neutrophil Elastase in Pathological States

While essential for normal immune function, the dysregulation of neutrophil elastase activity is implicated in the pathogenesis of numerous diseases. ontosight.ainih.gov Excessive or uncontrolled NE activity can lead to significant tissue damage and perpetuate chronic inflammation. mdpi.comnih.gov This imbalance between NE and its endogenous inhibitors is a key factor in the development of several inflammatory conditions. nih.gov

Pathological conditions linked to elevated NE activity include:

Respiratory Diseases: Chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and bronchiectasis are characterized by excessive NE in the airways, leading to lung tissue destruction and impaired function. nih.govmdpi.com

Inflammatory Disorders: Rheumatoid arthritis and inflammatory bowel disease are also associated with the destructive effects of dysregulated NE activity. nih.govnih.gov

Cardiovascular Conditions: Emerging evidence suggests a role for NE in the pathogenesis of pulmonary arterial hypertension through the degradation of the extracellular matrix, which releases growth factors that promote vascular remodeling. frontiersin.org

Cancer: NE has been shown to promote tumor proliferation, migration, and invasion in various cancers, including breast, lung, and colorectal cancer. nih.govnih.gov

The destructive potential of unchecked NE activity provides a strong rationale for the development of inhibitors to modulate its function in these pathological states. mdpi.com

Historical Academic Perspectives in Neutrophil Elastase Inhibitor Discovery

The discovery of the link between a deficiency in the endogenous NE inhibitor, alpha-1-antitrypsin, and an increased risk of emphysema in the 1960s established the "protease-antiprotease imbalance" hypothesis. rcsb.org This concept posited that excessive protease activity, particularly from elastase, could lead to destructive lung disease. rcsb.org This spurred decades of research into discovering and developing neutrophil elastase inhibitors as potential therapeutic agents. rcsb.orgescientificpublishers.com

Early research focused on understanding the mechanisms of NE-mediated tissue damage and identifying natural and synthetic inhibitors. mdpi.com The development of sivelestat (B1662846), a specific NE inhibitor, represented a significant milestone, although its clinical efficacy has been a subject of debate. escientificpublishers.comfrontiersin.org Over the years, academic and industrial research has led to the exploration of various classes of NE inhibitors, from peptides to small molecules, with the goal of achieving sufficient potency, selectivity, and metabolic stability. rcsb.orgacs.org Despite these extensive efforts, the development of clinically successful NE inhibitors has been challenging, with many candidates failing in clinical trials for various reasons. escientificpublishers.comrsc.org Nevertheless, the pursuit of effective NE inhibitors remains an active area of research, driven by the enzyme's clear involvement in a wide range of debilitating diseases. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

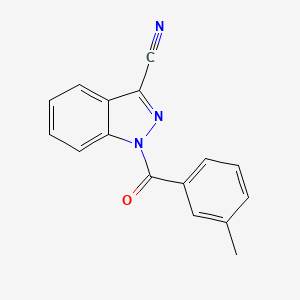

1-(3-methylbenzoyl)indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSMLDUZFVINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Enzymatic Basis of Neutrophil Elastase Inhibition

Neutrophil Elastase Structure and Catalytic Mechanism

Human Neutrophil Elastase (HNE), a 218-amino acid glycoprotein (B1211001), is a serine protease belonging to the chymotrypsin (B1334515) family. mdpi.com It is a key component of the azurophilic granules in neutrophils, the most abundant type of white blood cell. mdpi.comnih.gov The enzyme's structure consists of two β-barrel domains, and it is held together by four intramolecular disulfide bonds. nih.govresearchgate.net While crucial for host defense against pathogens by degrading bacterial proteins, its unregulated activity can lead to the destruction of extracellular matrix components like elastin (B1584352), contributing to inflammatory diseases. wikidoc.orgresearchgate.netthieme-connect.com

Active Site Characteristics and Catalytic Triad (B1167595)

The catalytic mechanism involves a charge relay system among the three triad residues. wikidoc.org When a substrate binds, a proton is transferred from the serine hydroxyl group to the histidine imidazole (B134444) ring, and subsequently from histidine to the aspartate carboxyl group. mdpi.com This process significantly increases the nucleophilicity of the Ser195 residue's oxygen atom, priming it for an attack on the carbonyl carbon of the substrate's peptide bond. mdpi.comnih.gov

Substrate Recognition and Cleavage

The specificity of neutrophil elastase is determined by the characteristics of its substrate-binding pockets, particularly the S1 subsite, which accommodates the P1 residue of the polypeptide substrate. mdpi.com HNE demonstrates a clear preference for cleaving peptide bonds following small, hydrophobic, aliphatic amino acids at the P1 position, such as Valine (Val), Alanine (Ala), and Isoleucine (Ile). pnas.orgnih.gov Studies have shown that Valine and α-aminobutyric acid (Abu) are highly preferred, with some tolerance for Alanine, Norvaline (Nva), and Threonine (Thr). pnas.org The residues that shape this S1 pocket and determine its specificity are located at positions 189–192, 214–216, and 224–228 of the enzyme. pnas.orgmdpi.com

The cleavage process begins once the substrate is correctly positioned in the active site. The highly nucleophilic Ser195 attacks the peptide bond, leading to the formation of a transient tetrahedral intermediate, which is stabilized by the oxyanion hole. mdpi.com This intermediate then collapses, breaking the peptide bond and forming an acyl-enzyme complex where the N-terminal portion of the substrate is released. The acyl-enzyme complex is subsequently hydrolyzed by a water molecule, releasing the C-terminal portion of the substrate and regenerating the free enzyme for another catalytic cycle.

Mechanisms of Neutrophil Elastase Inhibition

The destructive potential of neutrophil elastase is tightly regulated in the body by endogenous inhibitors. When this balance is disrupted, pharmacological inhibitors become crucial. These inhibitors function through various mechanisms, primarily categorized as reversible or irreversible. Reversible inhibitors, which bind non-covalently to the enzyme, are of significant interest.

Irreversible Inhibition (e.g., Mechanism-Based Inhibitors, Covalent Binding)

Irreversible inhibition of human neutrophil elastase (HNE) involves the formation of a stable, covalent bond between the inhibitor and the enzyme, permanently inactivating it. scbt.comresearchgate.net This type of inhibition is often achieved by mechanism-based inhibitors, also known as suicide inhibitors. These compounds are designed to act as a substrate for the enzyme. nih.gov The enzyme's own catalytic machinery processes the inhibitor, which in turn generates a reactive species that covalently modifies a crucial residue in the enzyme's active site, typically the catalytic Serine-195. nih.govnih.gov This mechanism offers a high degree of selectivity, as the reactive, inactivating part of the inhibitor is only unmasked by the specific catalytic action of the target enzyme. nih.gov

A variety of chemical scaffolds have been developed to achieve irreversible inhibition of HNE.

α-aminoalkylphosphonate diaryl esters are a class of irreversible inhibitors that act as transition state analogues. researchgate.net The interaction between these inhibitors and the active site serine residue leads to the formation of a stable, covalent protease-inhibitor complex. researchgate.net

Chloromethyl ketones , such as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone, function as potent irreversible inhibitors by forming a covalent bond with the enzyme's active site. scbt.com

1,2,5-thiadiazolidin-3-one 1,1-dioxides are another class of mechanism-based inhibitors. nih.gov X-ray crystallography has shown that upon processing by HNE, these compounds generate an N-sulfonyl imine functionality that remains tethered to Ser195. nih.govacs.org

Sulfonylating agents , including those based on 3-oxo-β-sultam and sulfonyl fluoride (B91410) scaffolds, can also act as irreversible inhibitors. chemrxiv.orgzju.edu.cn These compounds covalently bind to the catalytic serine of elastases through the sulfur atom. zju.edu.cn For example, high-resolution mass spectrometry has confirmed the covalent binding of a benzene-1,2-disulfonyl fluoride inhibitor to HNE. chemrxiv.org

β-lactams , such as the cephalosporin-based L-658758, are specific and irreversible elastase inhibitors. physiology.org Similarly, N-acyl-β-sultams are time-dependent, irreversible inhibitors that sulfonylate the active site serine. researchgate.net

Time-Dependent Inhibition

Time-dependent inhibition is a characteristic of many irreversible and some slow-binding reversible inhibitors. nih.govtandfonline.com In this process, the initial interaction between the enzyme and the inhibitor is followed by a time-dependent step, which leads to a more stable complex or the formation of a covalent bond. tandfonline.com This results in an increase in the level of inhibition over time until a steady state is reached. tandfonline.com

The kinetics of time-dependent inhibition are often characterized by an initial, weaker binding event (formation of an initial EI complex) followed by a slower, rate-limiting step that leads to the final, more tightly bound or covalent complex (E-I* or E-I). tandfonline.com This behavior is observed in various types of HNE inhibitors, including natural inhibitors like EapH1 from Staphylococcus aureus and certain flavonoids. nih.govtandfonline.com The inhibition of HNE by α1-antitrypsin is a classic example of time-dependent inhibition, where the rate of association (k assoc) is a key parameter. tandfonline.com The process can be reversible, as demonstrated by the EapH1 inhibitor, where dilution of the enzyme-inhibitor complex can lead to a recovery of enzyme activity. nih.gov

Enzymatic Inhibition Kinetics

Determination of IC50 and Kinact/KI Values

The potency and mechanism of neutrophil elastase inhibitors are quantified using specific kinetic parameters, primarily the IC50, K_I, and k_inact values.

The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. mdpi.com It is a common measure of inhibitor potency, with lower IC50 values indicating a more potent inhibitor. mdpi.comthieme-connect.com For example, sivelestat (B1662846) is a potent HNE inhibitor with an IC50 value of 44 nM. thieme-connect.com Flavonoids like chrysin (B1683763) and quercetin (B1663063) have also been shown to inhibit HNE with IC50 values in the low micromolar range. tandfonline.com However, IC50 values can be influenced by experimental conditions like substrate concentration, so they are considered an "apparent" measure of potency. chemrxiv.org

For irreversible, mechanism-based inhibitors, a more detailed kinetic analysis is required to determine the inactivation rate constant (k_inact) and the inhibitor constant (K_I) . biorxiv.org

K_I is the inhibition equilibrium constant, representing the concentration of inhibitor that gives half-maximal inactivation. acs.org It reflects the initial binding affinity of the inhibitor for the enzyme.

k_inact is the maximal rate of inactivation at a saturating concentration of the inhibitor. acs.org

Selectivity Profiles of Neutrophil Elastase Inhibitors

Discrimination Against Related Serine Proteases (e.g., Proteinase 3, Cathepsin G)

Human neutrophil elastase (HNE) belongs to a family of structurally related serine proteases found in neutrophils, which also includes proteinase 3 (PR3) and cathepsin G (CatG). mdpi.com HNE and PR3 are particularly homologous, sharing about 54% of their primary structure, which can make achieving inhibitor selectivity challenging. nih.gov Cathepsin G has a different substrate preference, favoring hydrophobic or basic residues. mdpi.com

The selectivity of HNE inhibitors is a critical aspect of their development. Many inhibitors are tested against PR3 and CatG to determine their specificity. mdpi.com

Some inhibitors, like certain peptidyl derivatives of α-aminoalkylphosphonate diaryl esters, show high activity against HNE but also potently inhibit PR3, acting as dual inhibitors. mdpi.com

Conversely, it is possible to develop inhibitors with high selectivity. The compound BI-5524 is a highly potent HNE inhibitor with high selectivity over PR3 and Cathepsin G. opnme.com Similarly, certain engineered serpins and chimeras of SLPI and elafin have shown improved activity and selectivity towards PR3 over HNE. researchgate.net

Inhibition of cathepsin C, a cysteine protease that activates neutrophil serine proteases, can lead to a reduction in the activity of not only neutrophil elastase but also cathepsin G and proteinase 3. opnme.com

Endogenous inhibitors also display varying selectivity. While α1-proteinase inhibitor can inhibit NE, PR3, and CatG, α1-antichymotrypsin specifically inhibits CatG. frontiersin.org Elafin is a potent inhibitor of HNE and PR3 but not CatG. nih.gov

Cross-Species Specificity

The activity of neutrophil elastase inhibitors can vary significantly between species. This is an important consideration for the preclinical evaluation of these compounds in animal models. aai.org For example, human neutrophils contain about five times more elastase activity than equine neutrophils. nih.gov Furthermore, while human neutrophils lack cytosol inhibitors for elastase, equine neutrophils contain significant amounts. nih.gov

The inhibitor sivelestat shows different potencies against elastase from different sources, with an IC50 of 19-49 nM for human leukocyte elastase but a much higher IC50 of 5.6 µM for porcine pancreas elastase. The inhibitor L-658758 has a second-order rate constant (k_inact/K_I) for the inhibition of rat neutrophil elastase of 44,000 M⁻¹s⁻¹. physiology.org The inhibitor BI-5524 has shown favorable pharmacokinetic profiles in rodent species, suggesting its utility in in vivo disease models. opnme.com The variability in inhibitor activity across different species highlights the importance of using relevant animal models or species-specific enzymes in research. aai.org

Classification and Structural Diversity of Neutrophil Elastase Inhibitors

Synthetic Neutrophil Elastase Inhibitors

The quest for effective HNE inhibitors has led to the synthesis of a wide array of compounds. These can be broadly categorized based on their chemical scaffolds.

Peptide-Based Inhibitors

Peptide-based inhibitors are designed to mimic the natural substrates of HNE. nih.govcapes.gov.br A notable example is N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) . This tetrapeptide is a potent and irreversible inhibitor of human neutrophil elastase. scbt.comforlabs.co.uk Its mechanism involves the chloromethyl ketone group forming a covalent bond with the active site of the enzyme. scbt.com The peptide sequence (Ala-Ala-Pro-Val) provides specificity for HNE. medchemexpress.com Research has shown that this compound effectively blocks NE-induced cellular responses. medchemexpress.com

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone | C22H35ClN4O7 | 502.99 | Irreversible inhibitor, forms covalent bond with enzyme active site. scbt.comscbt.com |

Non-Peptide Small Molecule Inhibitors

This class of inhibitors offers advantages in terms of stability and oral bioavailability.

Sulfonamide Analogs: Researchers have developed novel sulfonamide analogs that act as potent HNE inhibitors. For instance, analogs of Sivelestat (B1662846), a drug approved for clinical use in Japan and South Korea, have shown significant inhibitory activity in the nanomolar range. nih.gov These compounds often work by acylating the active site serine of HNE. nih.gov

Dihydropyrimidones: Dihydropyrimidone derivatives represent another important class of non-peptide HNE inhibitors. rcsb.org Some of these compounds exhibit potent, non-covalent inhibition of HNE by binding to the S1 and S2 subsites of the enzyme. rcsb.orgnih.gov The binding of these inhibitors can induce significant conformational changes in the enzyme's active site. rcsb.org Multimers of dihydropyrimidones have also been developed and shown to have HNE inhibitory activity. nih.gov

| Inhibitor Class | Example Compound/Scaffold | Mechanism of Action | Reported Potency |

| Sulfonamide Analogs | Sivelestat Analogs | Acylation of active site Ser195 | IC50 = 19–30 nM for some compounds. |

| Dihydropyrimidones | DHPI | Non-covalent binding to S1 and S2 subsites | IC50s < 30 μM for some derivatives. nih.gov |

Phosphonic-Type Inhibitors

Phosphonic-type inhibitors, particularly peptidyl derivatives of α-aminoalkylphosphonate diaryl esters, have emerged as highly potent and specific inhibitors of HNE. mdpi.combanrepcultural.org These compounds act as irreversible inhibitors, and some have demonstrated the highest potency reported to date for peptidyl inhibitors of HNE, with kinact/KI values exceeding 2,000,000 M−1s−1. mdpi.comacs.org Their high specificity for HNE over other proteases like cathepsin G makes them promising candidates for further research. mdpi.combanrepcultural.org

Heterocyclic Inhibitors

A diverse range of heterocyclic compounds have been investigated as HNE inhibitors. These include pyridinones, tetrazolopyrimidines, and dihydropyridones. nih.gov Some peptidyl α-ketoheterocycles have shown extremely potent inhibition of HNE with Ki values in the nanomolar to subnanomolar range. nih.gov The inhibitory mechanism of these compounds can involve the formation of a covalent adduct with the enzyme, where the heterocyclic ring plays a crucial role in the interaction with the active site. nih.govrsc.org

Naturally Derived Neutrophil Elastase Inhibitors

Nature provides a rich source of molecules with potential therapeutic applications, including HNE inhibitors.

Peptides from Natural Sources

Peptides with HNE inhibitory activity have been isolated from a wide variety of organisms. researchgate.netnih.gov

Animal Origin: Venoms, such as that from the scorpion Buthus martensii Karsch, contain peptides like BmKPI, a Kunitz-type elastase inhibitor.

Fungal Origin: Fungi produce a range of cyclic peptides, such as desmethylisaridin C2, isaridin E, and roseocardin, which have been shown to inhibit elastase release from human neutrophils. nih.gov

Bacterial Origin: Bacteria, including cyanobacteria, are a source of potent cyclic depsipeptides with HNE inhibitory activity. mdpi.com For example, symplostatins isolated from Symploca sp. have demonstrated potent inhibition of HNE.

Plant Origin: Peptides from plants have also been identified as HNE inhibitors.

These naturally occurring peptides often exhibit remarkable potency, with IC50 values in the nanomolar to micromolar range, making them excellent starting points for the development of new drugs. nih.gov

| Source | Example Inhibitor(s) | Reported Activity |

| Animal (Scorpion Venom) | BmKPI | Potent inhibition of porcine pancreatic elastase (Ki 1.6 x 10-7 M). |

| Fungi | Desmethylisaridin C2, isaridin E, roseocardin | Inhibit elastase release with IC50 values between 10.0 and 12.0 μM. |

| Bacteria (Cyanobacteria) | Symplostatins 5-10 | Potent inhibition of HNE with IC50 values as low as 0.021 µM. |

| Plant | Peptide 70 | Inhibited elastase release with an IC50 value of 5.6 µM. |

Flavonoids and Other Phytochemicals

A wide array of plant-derived compounds, or phytochemicals, have been identified as inhibitors of human neutrophil elastase (HNE). Among these, flavonoids are a prominent and extensively studied class. nih.govnih.govtandfonline.com These polyphenolic compounds, commonly found in plants, exhibit significant potential as HNE inhibitors. nih.govtandfonline.com The inhibitory activity is not limited to flavonoid aglycones but extends to their glycoside, methylated, acetylated, and hydroxylated derivatives. nih.govresearchgate.net

The structural diversity of flavonoids contributes to their varied inhibitory efficacy. Key structural features influencing their anti-elastase activity have been elucidated through structure-activity relationship (SAR) studies. nih.govtandfonline.com Flavonoids consist of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). nih.gov The specific arrangement and substitutions on these rings are crucial for their inhibitory function.

Research has identified several flavonoids with potent HNE inhibitory activity. For instance, luteolin (B72000) has an IC₅₀ value of 6.91 µM for inhibiting HNE release from fMLP-activated human neutrophils. tandfonline.com Apigenin (B1666066) also demonstrates significant inhibition, with reported IC₅₀ values ranging from 13.35 µM to 46.1 µM. tandfonline.com Phloretin has been shown to inhibit elastase in a concentration-dependent manner. nih.gov Other flavonoids, such as troxerutin (B1681598), oleuropein, scutellarin, hesperidin, and gossypin, have also been identified as effective HNE inhibitors through in silico and in vitro studies. nih.govtandfonline.com

Beyond flavonoids, other phytochemicals have also been investigated. Iridal-type triterpenoids isolated from Belamcanda chinensis have been identified as reversible noncompetitive inhibitors of HNE, with IC₅₀ values ranging from 6.8 to 27.0 µM. mdpi.com Phenolic compounds like tannins and cinnamic acid derivatives have also been reported as direct HNE inhibitors. thieme-connect.com Quercetin (B1663063), a flavonol, was one of the first natural compounds shown to inhibit neutrophil degranulation. thieme-connect.com

The mechanism of action for these phytochemicals can involve either direct inhibition of the enzyme's activity or suppression of its release from neutrophils. thieme-connect.com For example, some flavonoids have been shown to inhibit HNE release from stimulated neutrophils. mdpi.com

Table 1: Examples of Phytochemical Neutrophil Elastase Inhibitors

Endogenous Protein Inhibitors (e.g., Alpha-1 Antitrypsin, Secretory Leukoprotease Inhibitor (SLPI), Elafin)

The activity of neutrophil elastase in the body is tightly regulated by a group of endogenous protein inhibitors. ijbs.commdpi.com These inhibitors are crucial for maintaining the protease/antiprotease balance and preventing excessive tissue damage from elastase activity. ijbs.comnih.gov The primary endogenous inhibitors of HNE include Alpha-1 Antitrypsin (AAT), Secretory Leukoprotease Inhibitor (SLPI), and Elafin. tandfonline.comnih.gov

Alpha-1 Antitrypsin (AAT)

Alpha-1 Antitrypsin, also known as α1-proteinase inhibitor (α1-PI) or serpin A1, is the most abundant serine protease inhibitor (serpin) in human plasma. nih.govwikipedia.org It is a 52-kDa glycoprotein (B1211001) primarily synthesized in the liver. atsjournals.orgmdpi.com AAT is considered the principal physiological inhibitor of HNE in the lower respiratory tract, providing about 90% of the defense against elastase-mediated damage. nih.govmdpi.com

AAT functions by forming a stable, inactive complex with HNE, effectively neutralizing its proteolytic activity. mdpi.com The three-dimensional structure of AAT has been determined, revealing the characteristic serpin fold of beta-sheets and alpha-helices. nih.govportlandpress.com Mutations in the AAT gene (SERPINA1) can lead to the production of dysfunctional AAT variants, such as the Z-type, which is less competent at inhibiting neutrophil elastase than the normal M-type. nih.gov This deficiency can result in an imbalance that contributes to tissue destruction, as seen in genetic disorders like alpha-1 antitrypsin deficiency. mdpi.comnih.gov Besides HNE, AAT can also inhibit other proteases like proteinase 3 and cathepsin G. atsjournals.org

Secretory Leukoprotease Inhibitor (SLPI)

Secretory Leukoprotease Inhibitor (SLPI), also referred to as antileukoproteinase, is an 11.7-kDa, non-glycosylated, cationic protein. nih.govsinobiological.com It is a member of the trappin gene family and is produced by various cells, including neutrophils, macrophages, and epithelial cells at mucosal surfaces. nih.govwikipedia.org

SLPI is a potent, reversible, non-competitive inhibitor of HNE. nih.gov Its structure consists of two homologous whey acidic protein (WAP) domains. nih.govatlasgeneticsoncology.org The C-terminal domain is responsible for the antiprotease activity, specifically inhibiting serine proteases like HNE, cathepsin G, and trypsin. nih.govatlasgeneticsoncology.org The active site for HNE inhibition is located at the Leu72-Met73 residues within this domain. nih.gov SLPI plays a significant role in protecting epithelial tissues from proteolytic damage during inflammation. wikipedia.org While it is a potent inhibitor of HNE, SLPI does not inhibit proteinase 3. nih.gov

Elafin

Elafin, also known as peptidase inhibitor 3 or skin-derived antileukoprotease (SKALP), is another important endogenous inhibitor of HNE. nih.govwikipedia.org Structurally, elafin is a small, 6 kDa cationic peptide that also contains a WAP four-disulfide core domain, similar to SLPI. wikipedia.orgnih.gov It is expressed by epithelial surfaces, such as in the skin and lungs, as well as by inflammatory cells like macrophages and neutrophils. nih.gov

Elafin is a specific and potent inhibitor of HNE and proteinase 3. nih.govnih.govaacrjournals.org It consists of two distinct domains: an N-terminal transglutaminase substrate domain that can anchor the inhibitor to extracellular matrix proteins, and a C-terminal domain that houses the elastase inhibitory function. uniprot.org The expression of elafin can be induced by pro-inflammatory stimuli, suggesting its role as an "alarm antiproteinase" in inflammatory conditions. nih.govbmj.com

Table 2: Characteristics of Endogenous Neutrophil Elastase Inhibitors

Table 3: List of Mentioned Compounds

Preclinical Research Methodologies for Neutrophil Elastase Inhibitor Evaluation

In Vitro Characterization

The initial evaluation of potential neutrophil elastase (NE) inhibitors involves a series of in vitro assays designed to characterize their biochemical and cellular activities. These methods provide fundamental data on inhibitor potency, selectivity, and mechanism of action before advancing to more complex biological systems.

Enzyme Activity Assays Using Purified Enzymes and Cell Lysates

Enzyme activity assays are fundamental to the in vitro characterization of neutrophil elastase inhibitors. These assays directly measure the ability of a compound to inhibit the catalytic activity of NE. Typically, these assays utilize either purified human neutrophil elastase or cell lysates containing the enzyme. nih.gov

A common method involves a fluorogenic peptide substrate, such as MeOSuc-AAPV-AMC. nih.gov In its intact form, the fluorescence of the AMC (7-amino-4-methylcoumarin) group is quenched. Upon cleavage by active NE, AMC is released, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity. bpsbioscience.com The inhibitory effect of a test compound is determined by measuring the reduction in fluorescence in its presence. This allows for the calculation of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, the novel NE inhibitor BI 1323495 was shown to have an IC50 of 0.4 nM against human NE in such an assay. ersnet.org Similarly, another inhibitor, CHI25243, demonstrated a high potency with an IC50 of 0.2 nM. ersnet.org

These assays can also be performed using cell lysates from neutrophil-like cell lines (e.g., U937 cells) or from isolated human neutrophils. nih.govscientificarchives.com This approach provides a more physiologically relevant environment, as the inhibitor must contend with other cellular components. For instance, in one study, four different NE inhibitors were found to block the proteolytic activity of NE in cell lysates of differentiated granulocytes by 35% to 38%. scientificarchives.com

Selectivity is a critical aspect of inhibitor characterization. To assess this, the inhibitory activity against related proteases, such as cathepsin G and proteinase 3, is also measured. ersnet.org A desirable inhibitor will show high potency against NE while having significantly less effect on other proteases, minimizing the potential for off-target effects. For example, BI 1323495 displayed over 4000-fold selectivity for NE over cathepsin G and proteinase 3. ersnet.org

Table 1: In Vitro Inhibition of Human Neutrophil Elastase by Various Compounds

| Compound | IC50 (nM) | Assay Type | Source |

| BI 1323495 | 0.4 | Purified Enzyme | ersnet.org |

| CHI25243 | 0.2 | Purified Enzyme | ersnet.org |

| Sivelestat (B1662846) | Not specified | Cell Lysate | scientificarchives.com |

| MK0339 | Not specified | Cell Lysate | scientificarchives.com |

| GW311616 | Not specified | Cell Lysate | scientificarchives.com |

| BAY-678 | Not specified | Cell Lysate | scientificarchives.com |

This table is based on available data and may not be exhaustive.

Cellular Models for Myeloid Differentiation and Cell Survival Studies (e.g., HL-60 cells, CD34+ cells)

Cellular models are crucial for evaluating the effects of neutrophil elastase inhibitors on myeloid cell development and survival, particularly in the context of diseases like ELANE-associated neutropenia. The human promyelocytic leukemia cell line, HL-60, is a widely used model because it can be differentiated into neutrophil-like cells. scientificarchives.comscientificarchives.com Studies have shown that expressing mutant ELANE in HL-60 cells leads to impaired myeloid differentiation and increased apoptosis, mimicking the disease phenotype. scientificarchives.comnih.gov These models are then used to test the efficacy of NE inhibitors. For example, the inhibitor MK0339 was shown to promote cell survival and increase the formation of mature neutrophils in HL-60 cells expressing mutant ELANE. nih.govresearchgate.net This was observed as a rescue of the differentiation block and a reduction in apoptotic cells. scientificarchives.comscientificarchives.com

A more physiologically relevant model involves the use of primary human CD34+ hematopoietic stem and progenitor cells. scientificarchives.comresearchgate.net These cells can be isolated from healthy donors or patients and cultured to differentiate into various hematopoietic lineages, including neutrophils. scientificarchives.com In studies of ELANE-associated neutropenia, CD34+ cells from patients have been used to test the effects of NE inhibitors on myeloid differentiation. scientificarchives.comresearchgate.net For instance, MK0339 was found to promote myeloid differentiation in patient-derived CD34+ cells, leading to an increase in the expression of neutrophil markers such as CD66b and CD11b. scientificarchives.comresearchgate.net In contrast, other NE inhibitors like sivelestat, BAY-678, and GW311616 did not show a similar effect on neutrophil differentiation in this model. scientificarchives.comnih.gov

These cellular models allow researchers to assess not only the direct inhibitory effect of a compound on NE activity but also its downstream consequences on cell fate. The ability of an inhibitor to correct the cellular defects associated with a specific disease in these models provides strong preclinical evidence for its therapeutic potential.

Assessment of Inflammatory Mediator Modulation in Cell Cultures (e.g., Macrophages, Epithelial Cells)

Neutrophil elastase is known to play a role in inflammation by influencing the production and activity of various inflammatory mediators. nih.gov Therefore, a key aspect of preclinical evaluation is to assess how NE inhibitors modulate these inflammatory pathways in relevant cell types such as macrophages and epithelial cells.

In cell culture systems, macrophages (e.g., THP-1-derived macrophages) can be stimulated with bacterial components like lipopolysaccharide (LPS) to induce an inflammatory response, including the release of cytokines. frontiersin.org The effect of NE inhibitors on this process can then be measured. For example, studies have shown that NE can modulate the expression of pro-inflammatory cytokines like TNF-α, IL-6, and MIP-2 in macrophages. nih.gov The addition of an NE inhibitor, such as sivelestat, has been reported to suppress the production of TNF-α and MIP-2 by LPS-stimulated leukocytes. nih.gov This suggests that NE inhibitors can dampen the inflammatory response by reducing the release of key signaling molecules.

Airway epithelial cells are another critical cell type for these studies, as they are directly affected by NE in inflammatory lung diseases. physiology.org NE can injure epithelial cells and stimulate the production of mucus and pro-inflammatory cytokines. physiology.orgersnet.org In vitro studies using human bronchial epithelial cell lines (e.g., NCI-H292) have demonstrated that NE can induce the production of MUC5AC, a major component of mucus. ersnet.org The ability of an NE inhibitor to block this effect can be quantified. For instance, the anticholinergic drug tiotropium, which has anti-inflammatory properties, was shown to inhibit NE-induced MUC5AC production in NCI-H292 cells. ersnet.org Furthermore, NE can cause the degradation of epithelial cell adhesion molecules like E-cadherin, leading to a loss of barrier function. physiology.org The protective effect of NE inhibitors against this proteolytic damage can be assessed by measuring the release of E-cadherin fragments. physiology.org

These cellular assays provide valuable insights into the anti-inflammatory potential of NE inhibitors beyond their direct enzymatic inhibition, highlighting their ability to interfere with the broader inflammatory cascade.

Molecular Modeling and Docking Studies (e.g., Binding Site Analysis, Ligand-Protein Stability)

Molecular modeling and docking studies are powerful computational tools used to understand the interaction between a neutrophil elastase inhibitor and its target enzyme at the atomic level. ucl.ac.uk These in silico methods are instrumental in the early stages of drug discovery for identifying potential inhibitor candidates and for optimizing their binding affinity and selectivity. ucl.ac.ukresearchgate.net

The process typically begins with the three-dimensional structure of human neutrophil elastase, often obtained from protein data banks. scientificarchives.com Using specialized software like the Molecular Operating Environment (MOE), researchers can simulate the docking of various inhibitor molecules into the binding sites of the enzyme. scientificarchives.comscientificarchives.com These simulations predict the most energetically favorable binding pose of the ligand and identify the key amino acid residues involved in the interaction. researchgate.netrjptonline.org For instance, docking studies have revealed that some inhibitors bind to amino acid chains involving residues 139-146 and 233-239. scientificarchives.com

A key output of these studies is the binding free energy (often represented as an S-score), which provides an estimate of the stability of the inhibitor-protein complex. scientificarchives.comscientificarchives.com A lower binding free energy generally indicates a more stable and potent inhibitor. mdpi.com For example, a comparison of several NE inhibitors showed that MK0339 had a more favorable binding energy and formed a more stable complex with the NE protein compared to other inhibitors like sivelestat and GW311616. scientificarchives.com

Molecular modeling can also reveal unique binding modes. For instance, docking analysis showed that MK0339 binds to an alternative site on the NE protein compared to other inhibitors, which typically bind to two amino acid chains. scientificarchives.comscientificarchives.com This distinct binding mechanism, involving interaction with three amino acid chains, may explain its unique biological activity. scientificarchives.com

Furthermore, these computational approaches can be used to screen large virtual libraries of compounds to identify novel inhibitor scaffolds. researchgate.net By combining pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, researchers can identify new lead compounds with predicted high inhibitory activity. researchgate.net

Table 2: Molecular Docking Simulation Analysis of NE Inhibitors

| Inhibitor | Binding Site (Amino Acid Chains) | Binding Stability (S score in kcal/mol) | Source |

| MK0339 | Alternative site, interacts with 3 chains | Higher stability | scientificarchives.comscientificarchives.com |

| Sivelestat | 139-146 and 233-239 | Lower stability | scientificarchives.comscientificarchives.com |

| GW311616 | 139-146 and 233-239 | Lower stability | scientificarchives.comscientificarchives.com |

| BAY-678 | 140-145 and 235-240 | Lower stability | scientificarchives.comscientificarchives.com |

This table summarizes findings from molecular docking studies and highlights the differential binding characteristics of various NE inhibitors.

In Vivo Animal Models for Pathophysiological Research

Following in vitro characterization, promising neutrophil elastase inhibitors are evaluated in animal models to understand their effects in a complex physiological system. These models are essential for studying the role of neutrophil elastase in various disease processes and for assessing the therapeutic potential of inhibitors.

The preclinical assessment of neutrophil elastase (NE) inhibitors relies on various induced disease models in animals. These models aim to replicate the pathological conditions observed in human diseases where neutrophil elastase is implicated, providing a platform to study the efficacy of potential therapeutic agents.

Pulmonary Disease Models

Neutrophil elastase is a key player in the pathogenesis of several pulmonary diseases. Consequently, a range of animal models has been developed to mimic these conditions and evaluate the therapeutic potential of NE inhibitors.

Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): Animal models of ALI/ARDS are frequently induced by the administration of agents like lipopolysaccharide (LPS) or bleomycin (B88199). ersnet.orgatsjournals.org For instance, intratracheal instillation of LPS in mice leads to significant lung inflammation, characterized by neutrophil accumulation in the bronchoalveolar lavage (BAL) fluid and lung tissue. ersnet.org In a mouse model of bilateral nephrectomy-induced ALI, treatment with the NE inhibitor sivelestat sodium hydrate (B1144303) (ONO-5046) reduced neutrophil infiltration, decreased pulmonary inflammatory cytokine expression (including interleukin-6, keratinocyte-derived chemokine, and tumor necrosis factor-α), and improved survival. nih.gov Similarly, in a rat model of ventilator-induced lung injury (VILI), pretreatment with sivelestat attenuated lung injury and inflammation. nih.gov Studies have shown that NE inhibitors can reduce lung edema, histopathological changes, and the accumulation of neutrophils and inflammatory mediators like TNF-α and IL-6 in the lungs. ersnet.org

Emphysema: Emphysema, a major component of chronic obstructive pulmonary disease (COPD), is often modeled in animals through exposure to cigarette smoke or intratracheal instillation of human neutrophil elastase (HNE). frontiersin.orgatsjournals.org In a rat model, HNE administration caused acute lung hemorrhage and neutrophil accumulation, followed by chronic lung hyperinflation and airspace enlargement. atsjournals.org Pretreatment with an oral NE inhibitor, ONO-6818, was found to inhibit these acute and chronic changes in a dose-dependent manner. atsjournals.org Furthermore, in guinea pigs exposed to cigarette smoke, an NE inhibitor significantly reduced the development of emphysema. frontiersin.org Studies using NE knockout mice have also demonstrated a 59% protection against the development of smoke-induced emphysema. frontiersin.org

Pulmonary Fibrosis: Bleomycin-induced pulmonary fibrosis is a widely used model to study this debilitating disease. ersnet.orgnih.gov In a murine model, intratracheal bleomycin administration increased NE levels in the lungs. ersnet.orgnih.gov Treatment with the NE inhibitor sivelestat significantly inhibited the increase in lung collagen content, fibrotic changes, and the number of inflammatory cells in the lungs. ersnet.orgnih.gov The anti-fibrotic effect of sivelestat has been linked to the inhibition of transforming growth factor (TGF)-β1 activation, a key fibrotic cytokine. ersnet.orgnih.gov Interestingly, research suggests that elastolytic emphysema may precede the development of fibrosis in bleomycin-treated mice, and a protease inhibitor active against NE can attenuate both conditions. nih.gov

Hematopoietic Disease Models

ELANE-Associated Neutropenia: Mutations in the ELANE gene, which encodes neutrophil elastase, are the most common cause of cyclic and severe congenital neutropenia. researchgate.netnih.gov Preclinical evaluation of potential therapies often utilizes cellular models due to the rarity of fresh primary bone marrow cells. These models include patient-derived induced pluripotent stem cells (iPSCs) and the HL-60 human promyelocytic leukemia cell line transiently or with regulated expression of mutant NE. researchgate.netnih.gov In these models, cells expressing mutant NE exhibit reduced survival. researchgate.netnih.gov Studies have shown that cell-permeable NE inhibitors, such as MK0339, can promote cell survival and increase the formation of mature neutrophils in these models. researchgate.netnih.govresearchgate.netscientificarchives.com These findings suggest that NE inhibitors hold promise as a therapeutic strategy for ELANE-associated neutropenia. researchgate.netnih.gov

Organ Ischemia/Reperfusion Injury Models

Liver Ischemia/Reperfusion (I/R) Injury: Liver I/R injury is a significant concern in liver transplantation and major hepatic surgery. Animal models typically involve inducing partial warm ischemia by occluding hepatic blood flow for a defined period, followed by reperfusion. nih.gov In a mouse model of liver I/R injury, treatment with an NE inhibitor prior to the ischemic insult was found to ameliorate liver damage. nih.gov The protective effects were associated with reduced local neutrophil infiltration and suppressed expression of pro-inflammatory cytokines and chemokines. nih.gov Similarly, in a rat model, NE inhibitors inhibited the decrease in hepatic tissue blood flow and reduced liver injury. thieme-connect.com Studies in a porcine hepatectomy model also demonstrated that the NE inhibitor sivelestat reduced hepatic injury in the early phase of I/R. allenpress.com

Skin Inflammation Models

Psoriasis: Psoriasis is a chronic inflammatory skin disease where neutrophils and NE are thought to play a role. nih.govnih.gov The imiquimod-induced psoriasis-like skin inflammation model in mice is commonly used for preclinical studies. nih.govnih.gov In this model, topical application of the NE inhibitor sivelestat has been shown to be effective. nih.govnih.gov Treatment with sivelestat cream led to a significant decrease in the modified Psoriasis Area and Severity Index (mPASI) score and a reduction in epidermal thickness. nih.govnih.gov These findings suggest that topical application of NE inhibitors could be a promising therapeutic approach for psoriasis. nih.govoup.com

Infection Models

Pneumococcal Pneumonia: Streptococcus pneumoniae is a common cause of community-acquired pneumonia. In murine models of severe pneumococcal pneumonia, intranasal inoculation with the bacteria leads to acute lung injury characterized by neutrophil accumulation and increased NE activity in the bronchoalveolar lavage fluid (BALF). nih.govnih.gov Administration of NE inhibitors, such as sivelestat and KRP-109, has been shown to improve survival rates, enhance bacterial clearance, and reduce lung inflammation in these models. nih.govnii.ac.jp The therapeutic effect is attributed to the restoration of the host's innate immune response, which is subverted by NE through the cleavage of Toll-like receptors and cytokines. nih.gov Pharmacological blockade of NE secretion or activity has been shown to limit epithelial barrier disruption and subsequent bacteremia. asm.org

Biomarker Analysis in Animal Studies

In preclinical animal studies evaluating neutrophil elastase inhibitors, a variety of biomarkers are analyzed to assess the drug's efficacy and mechanism of action. These biomarkers provide quantitative measures of inflammation, proteolytic activity, and cellular infiltration.

Inflammatory Cytokines: The levels of pro-inflammatory cytokines are frequently measured in biological samples such as bronchoalveolar lavage fluid (BALF), serum, and tissue homogenates. Commonly analyzed cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). ijbs.complos.org In various disease models, treatment with NE inhibitors has been shown to significantly reduce the levels of these inflammatory cytokines. ersnet.orgnih.govnih.govnii.ac.jp For example, in a mouse model of acute lung injury, the NE inhibitor sivelestat effectively inhibited the concentrations of TNF-α and IL-6 in BAL fluid. ersnet.org Similarly, in a murine model of severe pneumococcal pneumonia, the NE inhibitor KRP-109 significantly decreased the levels of IL-1β and MIP-2 in BALF. nii.ac.jp

Proteolytic Activity: Direct measurement of neutrophil elastase activity is a key biomarker in these studies. This is often performed using specific substrates that are cleaved by NE, releasing a detectable signal. arvojournals.orgashpublications.org For instance, the EnzChek Elastase Assay kit is used to quantify NE activity in samples like white blood cells and plasma. arvojournals.org In animal models of various diseases, an increase in NE activity is observed, which is subsequently reduced by treatment with an NE inhibitor. nih.govarvojournals.org

Immune Cell Infiltration: Histopathological analysis of tissues is conducted to assess the extent of immune cell infiltration, particularly neutrophils. This is often quantified by counting the number of neutrophils in specific tissue areas or in BAL fluid. nih.goversnet.orgnih.gov Myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, is also used as an indirect measure of neutrophil accumulation in tissues. ersnet.orgmdpi.com Treatment with NE inhibitors has been consistently shown to reduce neutrophil infiltration into inflamed tissues across different disease models, including acute lung injury, liver ischemia/reperfusion injury, and skin inflammation. ersnet.orgnih.govnih.gov

Interactive Data Table: Effects of Neutrophil Elastase Inhibitors on Biomarkers in Preclinical Models

| Disease Model | Animal | NE Inhibitor | Biomarker | Effect of NE Inhibitor | Reference |

| Acute Lung Injury (Bilateral Nephrectomy) | Mouse | Sivelestat | Neutrophil Infiltration | Decreased | nih.gov |

| Acute Lung Injury (Bilateral Nephrectomy) | Mouse | Sivelestat | Inflammatory Cytokines (IL-6, KC, TNF-α) | Decreased | nih.gov |

| Acute Lung Injury (LPS-induced) | Mouse | Sivelestat | Neutrophil Accumulation | Decreased | ersnet.org |

| Acute Lung Injury (LPS-induced) | Mouse | Sivelestat | Inflammatory Cytokines (TNF-α, IL-6) | Decreased | ersnet.org |

| Emphysema (HNE-induced) | Rat | ONO-6818 | Neutrophil Accumulation | Decreased | atsjournals.org |

| Pulmonary Fibrosis (Bleomycin-induced) | Mouse | Sivelestat | Inflammatory Cell Recruitment | Decreased | ersnet.orgnih.gov |

| Pulmonary Fibrosis (Bleomycin-induced) | Mouse | Sivelestat | Active TGF-β1 | Decreased | ersnet.orgnih.gov |

| Liver I/R Injury | Mouse | NEI | Neutrophil Infiltration | Decreased | nih.gov |

| Liver I/R Injury | Mouse | NEI | Pro-inflammatory Cytokines (TNF-α, IL-6) | Decreased | nih.gov |

| Psoriasis (Imiquimod-induced) | Mouse | Sivelestat | Epidermal Thickness | Decreased | nih.govnih.gov |

| Pneumococcal Pneumonia | Mouse | NE Inhibitor | Pro-inflammatory Cytokines | Increased (Restored) | nih.gov |

Pathophysiological Roles of Neutrophil Elastase and Mechanistic Impact of Inhibition Preclinical Focus

Regulation of Extracellular Matrix Homeostasis

Neutrophil elastase plays a critical role in the turnover and remodeling of the extracellular matrix (ECM). diva-portal.org However, in pathological states, its excessive activity leads to the degradation of structural proteins, disrupting tissue integrity and function. scbt.comijbs.com

Neutrophil elastase is renowned for its broad substrate specificity, enabling it to degrade a wide array of ECM components. ijbs.com Its primary target is elastin (B1584352), a protein crucial for the elasticity of tissues like the lungs and blood vessels. diva-portal.orgmdpi.com The degradation of elastin by NE is a key factor in the development of emphysema. atsjournals.org

Beyond elastin, NE can also degrade various types of collagen, fibronectin, and proteoglycans. medicaljournalssweden.senih.gov This enzymatic activity disrupts the structural framework of tissues, contributing to the pathology of conditions like periodontitis and atherosclerosis. mdpi.commedicaljournalssweden.se For instance, in periodontitis, NE-mediated degradation of connective tissue leads to progressive bone loss. medicaljournalssweden.se Similarly, in atherosclerosis, the breakdown of elastin and collagen by NE can contribute to plaque instability. mdpi.com The inhibition of NE has been shown in preclinical models to protect elastin from degradation, thereby preserving the mechanical integrity of the arterial wall. mdpi.com

Table 1: Substrates of Neutrophil Elastase in the Extracellular Matrix

| Structural Protein | Pathophysiological Consequence of Degradation | References |

|---|---|---|

| Elastin | Loss of tissue elasticity (e.g., in emphysema, vascular disease) | diva-portal.orgmdpi.comatsjournals.org |

| Collagen | Weakening of connective tissue, plaque instability | mdpi.commedicaljournalssweden.se |

| Fibronectin | Disruption of cell adhesion and matrix organization | medicaljournalssweden.senih.gov |

| Proteoglycans | Alteration of tissue hydration and signaling | medicaljournalssweden.se |

The degradative capacity of neutrophil elastase has a profound impact on tissue remodeling. atsjournals.org While this is a necessary process for wound healing and immune cell migration, dysregulated NE activity leads to aberrant remodeling and fibrosis. diva-portal.orgatsjournals.org Preclinical studies have demonstrated that NE can augment fibroblast-mediated contraction of collagen gels, a process that can contribute to tissue distortion in inflammatory diseases. atsjournals.org This effect can be blocked by specific NE inhibitors. atsjournals.org

Furthermore, breakdown products generated by NE's action on collagen and elastin can themselves stimulate collagen synthesis by fibroblasts, creating a feedback loop that promotes fibrosis. atsjournals.org Murine models of lung injury have shown that NE is implicated in the development of pulmonary fibrosis. opnme.com

Involvement in Specific Disease Pathogenesis (Insights from Preclinical Models)

Chronic Obstructive Pulmonary Disease (COPD) and Emphysema

Neutrophil elastase is a key player in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD) and emphysema, a concept largely supported by the protease-antiprotease imbalance hypothesis. nih.gov Preclinical models have been instrumental in elucidating the mechanisms by which NE contributes to the characteristic features of these diseases.

Beyond direct tissue destruction, NE is a potent inducer of mucous gland hyperplasia and mucus hypersecretion, which are characteristic features of chronic bronchitis and contribute to airflow obstruction in COPD. nih.govfrontiersin.orgersnet.org Animal models have shown that NE stimulates mucus secretion and that inhibiting NE can reduce goblet cell metaplasia. ersnet.org

Preclinical research also highlights the role of NE in perpetuating the inflammatory cycle in COPD. NE can activate other proteases, such as matrix metalloproteinases (MMPs), and inactivate their inhibitors, like TIMP-1, further amplifying tissue damage. nih.govfrontiersin.org Moreover, NE can cleave and activate pro-inflammatory cytokines, contributing to the persistent inflammation seen in COPD. ersnet.org Studies in mice have shown that inhibiting NE can reduce the inflammatory response in the lungs. ersnet.org The link between neutrophilic inflammation during lung development and a predisposition to COPD in adulthood has also been explored in mouse models, where early-life inflammation disrupted elastic fiber assembly in an NE-dependent manner. jci.org

Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)

Neutrophil elastase is a critical mediator in the pathogenesis of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). nih.govclinmedjournals.org Preclinical models have provided significant insights into the multifaceted role of NE in the development and progression of these severe inflammatory lung conditions.

A hallmark of ALI/ARDS is the massive influx of neutrophils into the lung tissue. nih.govclinmedjournals.org Once activated, these neutrophils release a plethora of cytotoxic and pro-inflammatory molecules, with NE being a primary component of their azurophilic granules. nih.gov In animal models of ALI/ARDS, the depletion of neutrophils or the inhibition of NE has been shown to attenuate lung injury, confirming their central role. clinmedjournals.orgnih.gov

NE contributes to lung damage through several mechanisms. It directly degrades essential components of the extracellular matrix, such as elastin and collagen, leading to the breakdown of the alveolar-capillary barrier. nih.goversnet.org This increased permeability results in the leakage of protein-rich fluid into the alveolar spaces, a characteristic feature of ARDS. amegroups.org Preclinical studies have demonstrated that NE increases the permeability of both vascular endothelial and alveolar epithelial cells. amegroups.org

Furthermore, NE amplifies the inflammatory cascade. It can cleave and activate pro-inflammatory cytokines and chemokines, further recruiting and activating neutrophils in a positive feedback loop. amegroups.orgphysiology.org In animal models, NE inhibitors have been shown to reduce the levels of inflammatory mediators and subsequent neutrophil infiltration in the lungs. nih.govresearchgate.net The inhibition of NE with agents like sivelestat (B1662846) has been effective in reducing inflammation and injury in multiple animal models of ALI. nih.gov For instance, in a mouse model of ALI, a neutrophil elastase inhibitor reduced lung inflammation and damage by decreasing leukocyte infiltration and inflammatory cytokines. researchgate.net

NE also contributes to the fibrotic complications that can follow ARDS. In preclinical models, NE has been shown to induce the proliferation of alveolar type-2 cells and myofibroblasts, key players in the development of interstitial fibrosis. clinmedjournals.org

Bronchiectasis and Bronchopulmonary Dysplasia

Neutrophil elastase plays a significant role in the pathogenesis of bronchiectasis, a chronic respiratory disease characterized by permanent airway dilation and recurrent infections. e-trd.orgnih.gov Preclinical and clinical research has established a strong link between neutrophilic inflammation and the progression of this disease. researchgate.net

In bronchiectasis, a persistent cycle of inflammation and infection leads to an overwhelming presence of neutrophils in the airways. nih.gov These neutrophils release large quantities of NE, creating a protease-antiprotease imbalance that drives tissue damage. ersnet.orgnih.gov High levels of NE activity in the airways are associated with more severe disease, increased frequency of exacerbations, and a decline in lung function. e-trd.org

Preclinical evidence and in vitro studies have elucidated several mechanisms by which NE contributes to bronchiectasis pathology. NE directly degrades structural components of the airway walls, including elastin, leading to the characteristic bronchial dilation. ersnet.org It also impairs mucociliary clearance by damaging ciliary function and stimulating mucus hypersecretion, which contributes to mucus plugging and creates a favorable environment for bacterial growth. nih.govatsjournals.org

Furthermore, NE perpetuates the inflammatory cycle by cleaving and inactivating natural antiproteases and activating other pro-inflammatory mediators. nih.goversnet.org In a mouse model of muco-obstructive lung disease, membrane-bound NE on activated airway neutrophils was found to mediate structural lung damage even in the absence of detectable free NE activity. ersnet.org This highlights the potent and localized effects of NE at the cell surface.

In the context of bronchopulmonary dysplasia (BPD), a chronic lung disease affecting premature infants, neutrophilic inflammation and NE are also implicated. researchgate.net While specific preclinical models focusing solely on NE in BPD are less detailed, the general understanding is that the inflammatory processes, similar to those in other chronic lung diseases, contribute to the impaired alveolar and vascular development characteristic of BPD. jci.org

Cyclic and Congenital Neutropenia

Mutations in the ELANE gene, which encodes for neutrophil elastase, are the most common cause of cyclic and congenital neutropenia. These are rare hematological disorders characterized by abnormally low levels of neutrophils (neutropenia), leading to an increased susceptibility to recurrent and often severe bacterial infections.

While the primary focus of research in this area is clinical, preclinical studies have been important for understanding the underlying molecular mechanisms. The prevailing hypothesis is that mutations in ELANE lead to the production of a misfolded pro-neutrophil elastase protein. This aberrant protein is thought to accumulate in the endoplasmic reticulum (ER) of neutrophil precursors in the bone marrow, inducing ER stress and triggering the unfolded protein response (UPR). The activation of the UPR ultimately leads to apoptosis of these developing neutrophils, resulting in a failure to produce mature, functional neutrophils and causing the characteristic neutropenia.

Preclinical models, including cell culture systems and potentially animal models expressing mutant ELANE, are used to investigate the precise pathways of ER stress and apoptosis initiated by the misfolded protein. These models allow researchers to dissect the roles of different components of the UPR and to test potential therapeutic strategies aimed at alleviating ER stress or preventing apoptosis of neutrophil precursors. The diversity of mutations in the ELANE gene leads to a spectrum of clinical outcomes, and preclinical models are valuable for correlating specific mutations with the severity of the resulting neutropenia. mdpi.com

Liver Ischemia/Reperfusion Injury

Neutrophil elastase is a key mediator in the pathophysiology of liver ischemia/reperfusion (I/R) injury, a significant complication in liver transplantation and other major liver surgeries. nih.govnih.gov Preclinical models have been crucial in demonstrating the detrimental role of NE in this process.

During liver I/R, the initial ischemic phase leads to the activation of Kupffer cells and hepatocytes, which in turn release pro-inflammatory signals that attract neutrophils to the liver upon reperfusion. nih.gov These recruited neutrophils become activated and release their granular contents, including NE, into the liver parenchyma. nih.govnih.gov

Preclinical studies in various animal models, including rats and mice, have shown that NE contributes to liver I/R injury through several mechanisms. nih.govphysiology.org NE directly damages hepatocytes and endothelial cells by degrading cellular and extracellular matrix components. nih.gov This leads to increased microvascular permeability and tissue damage. physiology.org

Furthermore, NE amplifies the local inflammatory response. It can induce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, CXCL-1, and CXCL-2, creating a feedback loop that recruits even more neutrophils to the site of injury. nih.govnih.gov Inhibition of NE in preclinical models has been shown to significantly reduce the expression of these inflammatory mediators, decrease neutrophil infiltration, and ameliorate hepatocellular damage. nih.govnih.gov

NE also plays a role in the vascular dysfunction observed in liver I/R injury. It has been shown to decrease the endothelial production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. physiology.orgfrontiersin.org By inhibiting PGI2 production, NE contributes to reduced hepatic tissue blood flow and exacerbates ischemic damage. physiology.org In rat models, NE inhibitors were found to preserve hepatic tissue blood flow and reduce liver injury. physiology.org

Moreover, there is evidence suggesting that NE may be involved in the activation of Toll-like receptor 4 (TLR4) signaling pathways during liver I/R, further contributing to the inflammatory cascade. nih.govnih.gov Studies in mice have shown that treatment with the NE inhibitor sivelestat can downregulate the expression of pro-inflammatory cytokines and TLR4, and reduce apoptosis. nih.gov

Psoriasis and Skin Inflammation

Neutrophil elastase (NE) is implicated in the pathogenesis of psoriasis and other inflammatory skin conditions. ijbs.com In psoriatic lesions, there is an excessive amount of elastase in peripheral blood neutrophils, indicating an imbalance between this proteolytic enzyme and its endogenous inhibitors. researchgate.net This overabundance of NE contributes to the inflammatory process. One of the key mechanisms involves the activation of interleukin-36 (IL-36), a cytokine crucial in psoriasis pathogenesis. nih.govnih.gov IL-36 is found in an inactive form in the skin and requires proteolytic processing by NE for its activation. nih.govnih.gov The presence of NE in the upper layers of the epidermis suggests that it plays a direct role in the cutaneous inflammation seen in psoriasis. nih.govnih.gov

Preclinical studies using mouse models of psoriasis have demonstrated the therapeutic potential of inhibiting NE. In an imiquimod-induced mouse model, which mimics key features of human psoriasis, the use of NE inhibitors has shown significant efficacy. nih.govmdpi.com Topical application of the NE inhibitor sivelestat resulted in a notable resolution of skin lesions, a reduction in epidermal thickness, and decreased infiltration of T-lymphocytes into the skin. nih.govnih.gov Furthermore, sivelestat treatment helped normalize the rate of cell division in both the epidermis and dermis. nih.govnih.gov These findings suggest that targeting NE activity can effectively suppress the IL-36-mediated inflammatory cascade in the skin. nih.gov The effectiveness of NE inhibitors in these models was found to be comparable to that of potent topical corticosteroids like betamethasone (B1666872) dipropionate. nih.govnih.gov These preclinical results highlight the potential of NE inhibitors as a targeted therapy for psoriasis. researchgate.net

Myocardial Injury and Cardiovascular Inflammation

Neutrophil elastase is a significant contributor to myocardial injury and cardiovascular inflammation, particularly in the context of ischemia-reperfusion (I/R) injury. oup.comnih.gov Following a period of myocardial ischemia, the reperfusion of blood flow triggers an acute inflammatory response characterized by the infiltration of neutrophils into the affected heart tissue. oup.comahajournals.org These activated neutrophils release a variety of damaging substances, including NE. oup.comoup.com

The mechanisms by which NE contributes to myocardial damage are multifaceted. It degrades essential components of the extracellular matrix, such as elastin, fibronectin, and collagen, which are vital for maintaining the structural integrity of the myocardium and blood vessels. oup.com This enzymatic degradation can lead to damage of the coronary vascular endothelium and myocytes. oup.comahajournals.org NE also plays a role in the "no-reflow" phenomenon, where neutrophils aggregate and obstruct microvessels, leading to further ischemia despite the restoration of blood flow to the larger coronary arteries. edpsciences.org Additionally, NE can amplify the inflammatory cascade by cleaving and activating other pro-inflammatory mediators and by contributing to the generation of reactive oxygen species (ROS). ahajournals.org

Preclinical studies have underscored the therapeutic potential of NE inhibition in mitigating myocardial I/R injury. In animal models, the administration of NE inhibitors has been shown to reduce the extent of myocardial damage and preserve cardiac function. frontiersin.org For example, in a mouse model of doxorubicin-induced cardiotoxicity, which involves neutrophil infiltration and NE release, the NE inhibitor AZD9668 protected the heart from damage and preserved its function. frontiersin.org Similarly, in rat models of myocardial ischemia, NE inhibitors have been shown to ablate ischemia-induced myocardial damage and coronary endothelial dysfunction. frontiersin.org These findings suggest that targeting NE could be a valuable strategy for protecting the heart during and after ischemic events. nih.gov

Contribution to Bacterial and Fungal Pathogen Clearance

Neutrophil elastase is a critical component of the innate immune system's arsenal (B13267) against invading pathogens, playing a significant role in the clearance of both bacteria and fungi. oup.comtandfonline.com Stored in the azurophilic granules of neutrophils, NE is released upon neutrophil activation at sites of infection. mdpi.com Its antimicrobial functions are diverse and essential for host defense. ijbs.com

Against bacteria, particularly Gram-negative bacteria, NE exerts direct bactericidal effects by degrading proteins in their outer membrane. frontiersin.orgatsjournals.org It can also degrade bacterial virulence factors, thereby neutralizing their pathogenic capabilities. oup.comnih.gov Furthermore, NE is essential for the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins that ensnare and kill microbes, preventing their dissemination. oup.com While some bacteria, like Staphylococcus aureus, have evolved mechanisms to resist NE, its role in containing infections by other bacteria, such as Pseudomonas aeruginosa, is well-established. oup.comnih.gov In the context of pneumococcal pneumonia, NE can subvert the host's innate immune response by cleaving Toll-like receptors (TLRs) and cytokines, but its inhibition can enhance bacterial clearance and improve survival in mouse models. frontiersin.org

In the defense against fungal pathogens, NE also plays a crucial role. tandfonline.com Neutrophils are a primary line of defense against fungal infections like those caused by Aspergillus fumigatus and Candida albicans. tandfonline.comaai.org NE contributes to the killing of fungal hyphae, which are too large for neutrophils to phagocytose, likely through its involvement in NET formation. tandfonline.comaai.org The elastase present in NETs is a destructive factor for yeasts and the hyphal forms of fungi. tandfonline.com Some fungi, however, have developed strategies to evade this immune response. For instance, C. albicans biofilms can inhibit the release of NETs. nih.gov Despite this, if NET formation is pre-induced, these structures are effective at inhibiting biofilm growth. nih.gov Some fungi, like Aspergillus fumigatus, even produce their own elastase inhibitors, highlighting the importance of NE in the host-pathogen interaction. mdpi.com

Role in Certain Cancers

Neutrophil elastase plays a complex and often pro-tumorigenic role in the development and progression of various cancers. nih.govxjtu.edu.cn Elevated levels of NE have been associated with poor prognosis in several malignancies, including breast, colorectal, lung, and prostate cancer. nih.govaacrjournals.org In the tumor microenvironment, NE is secreted by infiltrating myeloid cells, such as neutrophils and myeloid-derived suppressor cells (MDSCs). nih.gov

The mechanisms by which NE promotes cancer are multifaceted. It can directly stimulate tumor cell proliferation by activating signaling pathways like the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways. nih.gov NE also contributes to the degradation of the extracellular matrix, which facilitates tumor cell invasion and metastasis. spandidos-publications.com It can induce epithelial-to-mesenchymal transition (EMT), a process that increases the migratory and invasive capacity of cancer cells. ijbs.comspandidos-publications.com Furthermore, NE promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by stimulating the release of vascular endothelial growth factor (VEGF). nih.govxjtu.edu.cn In some contexts, NE can also modulate the immune response to favor tumor growth. thno.org

Preclinical studies have demonstrated that inhibiting NE can be an effective anti-cancer strategy. Genetic deletion of the gene encoding NE or pharmacological inhibition with specific inhibitors has been shown to reduce tumor burden and metastatic potential in numerous animal models. nih.govacs.org For instance, the NE inhibitor sivelestat has been shown to reduce tumor progression in mouse models of human colorectal, lung, and gastric cancer. nih.gov Similarly, in a mouse model of breast cancer, the NE inhibitor AZD9668 significantly reduced lung metastases and improved survival. aacrjournals.orgaacrjournals.org In some specific contexts, NE has also been shown to selectively kill cancer cells, suggesting a dual role that may depend on the cancer type and microenvironment. mdpi.comuchicagomedicine.org

Other Inflammatory and Fibrotic Diseases

Beyond the specific conditions detailed previously, neutrophil elastase is a key player in a broader range of inflammatory and fibrotic diseases. nih.govatsjournals.org Its dysregulation is a common feature in chronic inflammatory conditions where there is an imbalance between the proteolytic activity of NE and its endogenous inhibitors. nih.govopnme.com This leads to excessive degradation of extracellular matrix components like elastin, fibronectin, and collagen, contributing to tissue damage and remodeling. nih.govopnme.com

In the context of pulmonary diseases, NE is implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), where it contributes to the fibrotic process. opnme.commdpi.com In animal models of pulmonary fibrosis, NE has been linked to collagen deposition and the activation of transforming growth factor-β1 (TGF-β1), a key pro-fibrotic cytokine. mdpi.comnih.gov In chronic obstructive pulmonary disease (COPD), NE-mediated degradation of elastin in the lung parenchyma is a central mechanism leading to emphysema. mdpi.com

NE's role extends to other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.govnih.gov In preclinical models of bowel inflammation, NE inhibitors have demonstrated powerful therapeutic effects. nih.gov The enzyme is also involved in the pathophysiology of chronic kidney disease, where it contributes to inflammation and tissue remodeling. tandfonline.comijbs.com The broad involvement of NE in these diverse inflammatory and fibrotic processes underscores its significance as a therapeutic target. opnme.com Preclinical studies with various NE inhibitors, such as BI-5524, have shown promise in mitigating the pathological effects of NE in models of these diseases. opnme.com

Rational Drug Design and Synthesis Strategies for Neutrophil Elastase Inhibitors

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For HNE inhibitors, SAR analyses have been crucial in identifying key molecular features required for potent and selective inhibition.

Flavonoids: SAR studies on flavonoids have revealed that their inhibitory activity against HNE is influenced by the hydroxylation, methylation, and glycosylation patterns of the flavonoid skeleton. tandfonline.comscienceopen.com The presence and position of hydroxyl groups on the A and B rings, as well as the saturation of the C2-C3 double bond in the C-ring, are critical determinants of inhibitory potency. thieme-connect.com For instance, the flavone (B191248) apigenin (B1666066) demonstrates IC50 values ranging from 13.35 µM to 46.1 µM, while luteolin (B72000) has an IC50 of 6.91 µM for inhibiting HNE release. tandfonline.com Glycosylation can also modulate activity, with different quercetin (B1663063) glycosides showing a range of IC50 values (0.3–11.1 µM). thieme-connect.com

Peptides and Peptidomimetics: In peptidic inhibitors, modifications at the P2 and P3 positions have been explored. For a series of peptidyl pentafluoroethyl ketones, rational structural changes at these positions, guided by modeling studies, were performed to improve activity. acs.org For cyanobacterial polypeptides, SAR studies showed that compounds containing an N-Me-Tyr residue had greater potency than those with N-Me-Phe.

N-Benzoylpyrazoles: For N-benzoylpyrazole derivatives, SAR analysis indicated that the presence of methyl groups on the pyrazole (B372694) moiety and ortho-substituents on the benzoyl group were major factors influencing HNE inhibitory activity. nih.gov This computational SAR approach, using atom pair descriptors, helped in optimizing these lead molecules without relying solely on complex physicochemical characteristics. nih.gov

Kojic Acid Derivatives: An optimization campaign focusing on kojic acid derivatives identified O3-pivaloyl derivatives as the most potent inhibitors, with IC50 values as low as 80 nM. nih.gov

Table 1: SAR Findings for Various HNE Inhibitor Scaffolds

| Scaffold Class | Key Structural Features for Activity | Representative Compounds | Reported IC50 Values |

|---|---|---|---|

| Flavonoids | Hydroxylation pattern, C2-C3 double bond, Glycosylation | Quercetin, Luteolin, Apigenin | 0.3 - 46.1 µM tandfonline.comthieme-connect.com |

| Polypeptides | N-Me-Tyr residue (vs. N-Me-Phe) | Lyngbyastatin 7 | 23 nM mdpi.com |

| N-Benzoylpyrazoles | Methyl groups on pyrazole, ortho-substituents on benzoyl ring | N-Benzoylpyrazole derivatives | Not specified in provided text |

| Kojic Acid Derivatives | O3-Pivaloyl substitution | O3-acyl kojic acid derivatives | Down to 80 nM nih.gov |

Computational Drug Design Approaches

Computational methods have become indispensable in the modern drug discovery pipeline, accelerating the identification and refinement of HNE inhibitors. These approaches range from ligand-based methods that rely on the knowledge of known inhibitors to structure-based methods that utilize the 3D structure of the HNE active site.